molecular formula C21H21N5O3 B2488856 4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide CAS No. 2034619-15-1

4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

Cat. No.: B2488856
CAS No.: 2034619-15-1
M. Wt: 391.431
InChI Key: BBSWYIRZIJLANJ-UHFFFAOYSA-N
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Description

4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine ring and finally the picolinamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the pyrazole moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms in the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another pyrazole derivative with similar structural features.

    3-Methyl-1H-pyrazole-4-carbaldehyde: A simpler pyrazole compound used in various synthetic applications.

Uniqueness

4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is unique due to its combination of a pyrazole ring, a pyrrolidine ring, and a picolinamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-25-19(12-17(24-25)14-5-3-2-4-6-14)21(28)26-10-8-16(13-26)29-15-7-9-23-18(11-15)20(22)27/h2-7,9,11-12,16H,8,10,13H2,1H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSWYIRZIJLANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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